1-Chloro-3,5-dimethyl-2-nitrobenzene
CAS No.:
Cat. No.: VC15986634
Molecular Formula: C8H8ClNO2
Molecular Weight: 185.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H8ClNO2 |
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Molecular Weight | 185.61 g/mol |
IUPAC Name | 1-chloro-3,5-dimethyl-2-nitrobenzene |
Standard InChI | InChI=1S/C8H8ClNO2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,1-2H3 |
Standard InChI Key | MKRBHWVTZIIMIT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Structural Features
1-Chloro-3,5-dimethyl-2-nitrobenzene belongs to the family of disubstituted nitrobenzenes. Its IUPAC name derives from the substitution pattern: a chlorine atom at position 1, methyl groups at positions 3 and 5, and a nitro group at position 2 . The planar aromatic ring system facilitates electron-withdrawing effects from the nitro group, which influences the compound’s reactivity in electrophilic and nucleophilic substitutions.
The molecular structure is confirmed by spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry. The exact mass, calculated as 185.024353 g/mol, aligns with its molecular formula . The compound’s logP value of 3.26 indicates moderate lipophilicity, suggesting potential permeability through biological membranes .
Isomeric Considerations
While 1-chloro-3,5-dimethyl-2-nitrobenzene (CAS 124421-11-0) is the focus of this report, structural isomers such as 2-chloro-1,3-dimethyl-5-nitrobenzene (CAS 38560-96-2) exist . These isomers differ in substituent positions, leading to variations in physical properties. For instance, 2-chloro-1,3-dimethyl-5-nitrobenzene has a higher melting point (137–140 °C) compared to the amorphous solid form of the 1-chloro isomer . Such distinctions underscore the importance of precise structural identification in industrial and research settings.
Synthesis and Manufacturing
Synthetic Pathways
The most documented synthesis of 1-chloro-3,5-dimethyl-2-nitrobenzene involves a two-step diazotization and Sandmeyer reaction (Figure 1) .
Step 1: Diazotization of 2,4-Dimethyl-5-nitroaniline
A solution of 2,4-dimethyl-5-nitroaniline (500 mg, 3.01 mmol) in concentrated hydrochloric acid (9 mL) is treated with sodium nitrite (208 mg, 3.01 mmol) at 0°C. This generates the diazonium salt intermediate, which is stabilized under acidic, low-temperature conditions .
Step 2: Chlorination via Sandmeyer Reaction
Cuprous chloride (477 mg, 4.81 mmol) is introduced to the diazonium solution, initiating a radical mechanism that substitutes the amino group with chlorine. After 11 hours at 20°C, the reaction is quenched with water, neutralized with potassium carbonate, and extracted with ethyl acetate. Silica gel chromatography (petroleum ether/ethyl acetate) yields the final product as a yellow solid with a 72% yield .
Optimization and Scalability
Key parameters influencing yield include:
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Temperature control: Maintaining 0°C during diazotization prevents premature decomposition of the diazonium intermediate .
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Stoichiometry: A 1.6:1 molar ratio of cuprous chloride to aniline ensures complete conversion .
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Purification: Gradient elution in chromatography minimizes co-elution of byproducts like unreacted aniline or dihalogenated species.
Physicochemical Properties
Thermodynamic and Spectroscopic Data
The compound’s physicochemical profile is summarized in Table 1.
Table 1: Physicochemical Properties of 1-Chloro-3,5-dimethyl-2-nitrobenzene
Property | Value | Source |
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Molecular Weight | 185.61 g/mol | |
Density | 1.3±0.1 g/cm³ | |
Boiling Point | 287.0±35.0 °C | |
Flash Point | 127.4±25.9 °C | |
Vapor Pressure (25°C) | 0.0±0.6 mmHg | |
Refractive Index | 1.563 |
The low vapor pressure suggests limited volatility at room temperature, reducing inhalation risks under standard handling conditions . The refractive index aligns with aromatic nitro compounds, aiding in purity assessments via polarimetry.
Solubility and Stability
Applications in Industrial and Research Contexts
Intermediate in Organic Synthesis
The compound’s electron-deficient aromatic ring makes it a precursor for:
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Pharmaceutical agents: Nitro groups are often reduced to amines, which are key motifs in drug discovery .
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Agrochemicals: Chlorinated nitroaromatics are intermediates in herbicide and pesticide synthesis .
Material Science
Potential applications include:
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Coordination chemistry: The nitro group can act as a ligand for transition metals, though this remains underexplored.
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Polymer additives: Nitroaromatics may serve as stabilizers or UV absorbers in polymeric materials.
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